molecular formula C11H9ClN2O B14120898 2-(3-chlorobenzoyl)-1-methyl-1H-imidazole CAS No. 30148-27-7

2-(3-chlorobenzoyl)-1-methyl-1H-imidazole

Cat. No.: B14120898
CAS No.: 30148-27-7
M. Wt: 220.65 g/mol
InChI Key: ZWNWXGPKERPVDA-UHFFFAOYSA-N
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Description

2-(3-chlorobenzoyl)-1-methyl-1H-imidazole is an organic compound that belongs to the class of imidazole derivatives It is characterized by the presence of a 3-chlorobenzoyl group attached to the second position of the imidazole ring and a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorobenzoyl)-1-methyl-1H-imidazole typically involves the acylation of 1-methylimidazole with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorobenzoyl)-1-methyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the 3-chlorobenzoyl group to a 3-chlorobenzyl group.

    Substitution: The chlorine atom in the 3-chlorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: 3-chlorobenzyl derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-chlorobenzoyl)-1-methyl-1H-imidazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzoyl)-1-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorobenzoyl)-1H-imidazole: Lacks the methyl group at the first position.

    2-(4-chlorobenzoyl)-1-methyl-1H-imidazole: Has a chlorine atom at the para position instead of the meta position.

    2-(3-bromobenzoyl)-1-methyl-1H-imidazole: Contains a bromine atom instead of chlorine.

Uniqueness

2-(3-chlorobenzoyl)-1-methyl-1H-imidazole is unique due to the specific positioning of the 3-chlorobenzoyl group and the methyl group, which can influence its reactivity and biological activity. The presence of the chlorine atom at the meta position can also affect the compound’s electronic properties and interactions with other molecules.

Properties

CAS No.

30148-27-7

Molecular Formula

C11H9ClN2O

Molecular Weight

220.65 g/mol

IUPAC Name

(3-chlorophenyl)-(1-methylimidazol-2-yl)methanone

InChI

InChI=1S/C11H9ClN2O/c1-14-6-5-13-11(14)10(15)8-3-2-4-9(12)7-8/h2-7H,1H3

InChI Key

ZWNWXGPKERPVDA-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1C(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

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